5-Carboxamidotryptamine maleate 5-Carboxamidotryptamine maleate 5-HT1 agonist with high affinity at 5-HT1A, 5-HT1B , 5-HT1D, 5-ht5 and 5-HT7 receptors.
Brand Name: Vulcanchem
CAS No.: 74885-72-6
VCID: VC0004160
InChI: InChI=1S/C11H13N3O.C4H4O4/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3(6)1-2-4(7)8/h1-2,5-6,14H,3-4,12H2,(H2,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C(=O)O
Molecular Formula: C15H17N3O5
Molecular Weight: 319.31 g/mol

5-Carboxamidotryptamine maleate

CAS No.: 74885-72-6

Cat. No.: VC0004160

Molecular Formula: C15H17N3O5

Molecular Weight: 319.31 g/mol

* For research use only. Not for human or veterinary use.

5-Carboxamidotryptamine maleate - 74885-72-6

CAS No. 74885-72-6
Molecular Formula C15H17N3O5
Molecular Weight 319.31 g/mol
IUPAC Name 3-(2-aminoethyl)-1H-indole-5-carboxamide;(Z)-but-2-enedioic acid
Standard InChI InChI=1S/C11H13N3O.C4H4O4/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3(6)1-2-4(7)8/h1-2,5-6,14H,3-4,12H2,(H2,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key PZQZSWAOVAMBQM-BTJKTKAUSA-N
Isomeric SMILES C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O
SMILES C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C(=O)O
Canonical SMILES C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C(=O)O

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

5-Carboxamidotryptamine maleate (CAS 74885-72-6) is a salt formed by the interaction of 5-carboxamidotryptamine with maleic acid. The compound’s molecular formula is C11H13N3O·C4H4O4, yielding a molecular weight of 319.32 g/mol . Its structure comprises an indole ring substituted with a carboxamide group at position 5 and an ethylamine side chain at position 3, which is critical for receptor binding . The maleate counterion enhances solubility in aqueous solutions, with reported solubility limits exceeding 31.93 mg/mL in water .

Table 1: Key Chemical Properties of 5-Carboxamidotryptamine Maleate

PropertyValueSource
Molecular FormulaC11H13N3O·C4H4O4
Molecular Weight319.32 g/mol
Purity≥99% (HPLC)
Storage Conditions+4°C (short-term), -20°C (long-term)
CAS Number74885-72-6

Synthesis and Stability

The synthesis of 5-CT maleate involves the condensation of 5-hydroxyindole-3-acetic acid with ammonium carbamate, followed by salt formation with maleic acid . Stability studies indicate that the compound remains intact for ≥6 months at -80°C but degrades within 1 month at -20°C, necessitating careful storage protocols . Batch-specific variations in crystallinity have been reported, requiring verification via Certificate of Analysis for experimental reproducibility .

Pharmacological Profile and Receptor Affinity

Serotonin Receptor Subtype Selectivity

5-CT maleate binds with nanomolar affinity to 5-HT1A (Ki = 0.6 nM), 5-HT1B (Ki = 1.2 nM), 5-HT1D (Ki = 1.4 nM), 5-ht5A (Ki = 4.3 nM), and 5-HT7 (Ki = 2.1 nM) receptors . Notably, its affinity for 5-HT2 and 5-HT3 receptors is negligible (Ki > 1,000 nM), making it a selective tool for distinguishing 5-HT1/5/7-mediated effects .

Table 2: Receptor Binding Affinities of 5-CT Maleate

Receptor SubtypeKi (nM)Functional ActivityKey Studies
5-HT1A0.6Full agonist
5-HT1B1.2Partial agonist
5-HT1D1.4Full agonist
5-ht5A4.3Antagonist
5-HT72.1Full agonist

Functional Effects on Cellular Signaling

Activation of 5-HT1A receptors by 5-CT maleate inhibits adenylyl cyclase via Gi/o proteins, reducing cAMP production in hippocampal neurons . Conversely, its action at 5-HT7 receptors stimulates cAMP formation through Gs coupling, demonstrating context-dependent signaling . In vascular smooth muscle cells, 5-CT maleate-induced 5-HT1B activation triggers Ca²⁺ release from intracellular stores, promoting vasoconstriction .

Research Applications in Experimental Models

Cardiovascular Modulation

In alloxan-induced diabetic rats, 5-CT maleate (5–200 μg/kg IV) exhibits dose-dependent effects on vagally mediated bradycardia: low doses potentiate acetylcholine responses via 5-HT1A receptors, while high doses inhibit them through 5-HT7 activation . This dual modulation suggests a role for serotonergic pathways in diabetic autonomic neuropathy .

Renal Hemodynamic Effects

Sarpogrelate pretreatment in rats unmasks 5-CT maleate’s (0.00000125–0.1 μg/kg IA) vasodilatory action on renal arteries, mediated by 5-HT1B/1D/7 receptors . The 5-HT1B component involves nitric oxide synthase (NOS) activation, while 5-HT1D relies on cyclooxygenase-derived prostacyclin . 5-HT7-mediated vasodilation occurs via ATP-sensitive K⁺ channels, illustrating receptor-specific effector mechanisms .

Neurotransmission and Synaptic Plasticity

Chronic 5-CT maleate administration (10 nM, 7 days) reverses social isolation-induced deficits in hippocampal 5-HT neuronal firing by downregulating SK3 potassium channels . This effect correlates with restored prepulse inhibition in rodent models of schizophrenia .

Mechanistic Insights from Structural Studies

Ligand-Receptor Interactions

Molecular dynamics simulations reveal that 5-CT maleate’s ethylamine side chain forms a salt bridge with Asp82 in the 5-HT1A receptor orthosteric pocket, while its carboxamide group hydrogen-bonds with Ser199 . These interactions explain its 100-fold selectivity for 5-HT1A over 5-HT2 receptors .

Clinical Implications and Therapeutic Prospects

Cardiovascular Disease

The dual vasoconstrictor/vasodilator effects of 5-CT maleate position it as a lead compound for treating hypertension and pulmonary arterial hypertension . Selective 5-HT1B agonists derived from its scaffold show promise in phase I trials for migraine prophylaxis .

Gastrointestinal Inflammation

In murine colitis models, 5-CT maleate (1 mg/kg IP) reduces interleukin-6 levels by 78% through 5-HT7 receptor-mediated inhibition of NF-κB . This anti-inflammatory effect parallels clinical improvements in stool consistency and colon histology scores .

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